Sodium 2-bromopentanoate
CAS No.: 93854-66-1
Cat. No.: VC17099678
Molecular Formula: C5H8BrNaO2
Molecular Weight: 203.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93854-66-1 |
|---|---|
| Molecular Formula | C5H8BrNaO2 |
| Molecular Weight | 203.01 g/mol |
| IUPAC Name | sodium;2-bromopentanoate |
| Standard InChI | InChI=1S/C5H9BrO2.Na/c1-2-3-4(6)5(7)8;/h4H,2-3H2,1H3,(H,7,8);/q;+1/p-1 |
| Standard InChI Key | WGTCOMZSESVZQR-UHFFFAOYSA-M |
| Canonical SMILES | CCCC(C(=O)[O-])Br.[Na+] |
Introduction
Chemical Identification and Structural Properties
Sodium 2-bromopentanoate belongs to the class of saturated acyclic monocarboxylic acid salts with halogen substituents. Its structural identity is defined by the following attributes:
The compound’s structure features a five-carbon chain with a bromine atom at the second position and a carboxylate group neutralized by a sodium ion. This configuration confers moderate polarity, as indicated by a partition coefficient (LogP) of 0.2999 , suggesting limited lipid solubility. The presence of two hydrogen bond acceptors (carboxylate oxygen and bromine) contributes to its interactions in aqueous and organic matrices .
Synthesis and Manufacturing Processes
The synthesis of sodium 2-bromopentanoate typically involves the neutralization of 2-bromopentanoic acid with a strong base. Patent literature describing analogous compounds, such as sodium 2-bromopropionate, provides insight into potential methodologies .
Base-Mediated Neutralization
A common approach employs sodium methoxide () or sodium carbonate () in anhydrous methanol. For example:
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Methoxide Route: Methanolic sodium methoxide is added to a cooled solution of 2-bromopentanoic acid in methanol. The mixture is stirred at room temperature, followed by solvent evaporation under reduced pressure. The residual solid is ground and dried at 55–60°C in vacuo .
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Carbonate Route: Sodium carbonate is gradually introduced to a methanolic solution of the acid. Additional methanol may be added to prevent premature crystallization. After stirring, the solvent is removed, and the product is dried similarly .
Process Optimization
Key variables influencing yield and purity include:
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Temperature: Reactions conducted at 0–10°C minimize side reactions, such as esterification .
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Base Selection: Alkoxides (e.g., sodium methoxide) are preferred over carbonates due to faster reaction kinetics .
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Solvent Volume: Higher methanol concentrations (e.g., 10 M) enhance solubility and reaction homogeneity .
While these methods are well-established for propionate analogs , adaptations for pentanoate derivatives may require adjustments to stoichiometry and reaction time.
Physicochemical and Thermal Properties
Experimental data for sodium 2-bromopentanoate are sparse, but extrapolations from related compounds and theoretical calculations provide provisional insights:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 232.2°C at 760 mmHg | |
| Flash Point | 94.2°C | |
| Density | Not available | |
| Melting Point | Not available | |
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) | Inference |
The compound’s thermal stability is inferred from its flash point, which suggests compatibility with standard laboratory handling below 90°C . Its decomposition pathway likely involves cleavage of the C–Br bond at elevated temperatures, releasing bromine radicals.
Applications in Organic Synthesis
Sodium 2-bromopentanoate’s primary utility lies in its role as a carboxylate nucleophile or electrophilic alkylating agent. Patent US3959364A demonstrates the use of sodium 2-bromopropionate in Grignard reactions to synthesize arylpropionic acids . By analogy, sodium 2-bromopentanoate could facilitate:
Coupling Reactions
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Grignard Reagents: Reaction with aryl magnesium halides to form 2-arylpentanoic acids, precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) .
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Cross-Coupling Catalysis: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to construct biaryl systems.
Pharmaceutical Intermediates
The pentanoate backbone is integral to prodrugs and lipid-modified therapeutics. For instance, brominated fatty acids are investigated for their antitumor and antimicrobial properties .
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